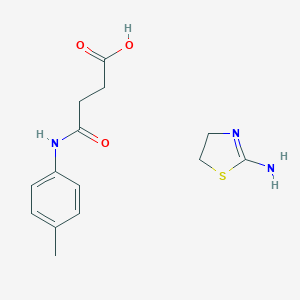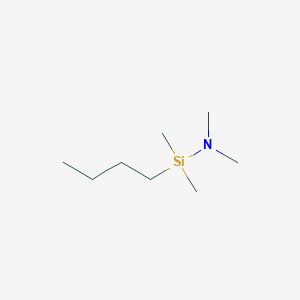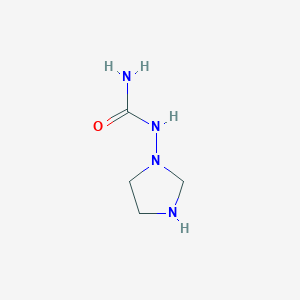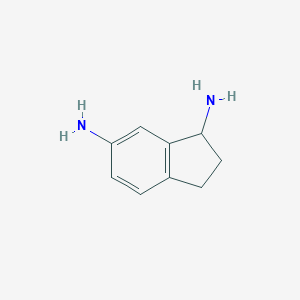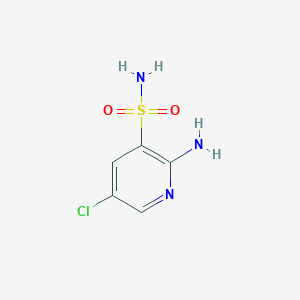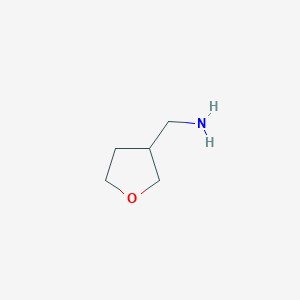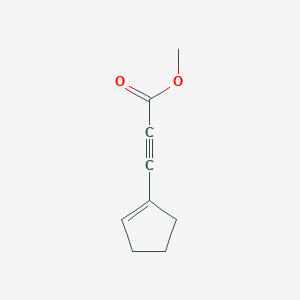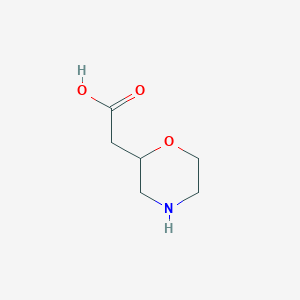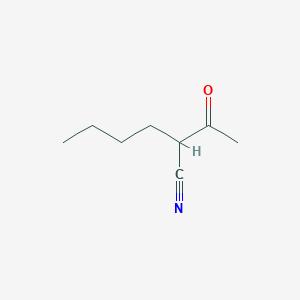
2-Acetylhexanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylhexanenitrile is a chemical compound that belongs to the class of nitriles. It is also known as 2-cyanohexan-1-one or 2-cyanocapronitrile. This compound is widely used in scientific research applications due to its versatile nature and unique properties. In
作用機序
The mechanism of action of 2-Acetylhexanenitrile is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a cyanide group. The compound can undergo nucleophilic addition reactions with various electrophiles such as aldehydes, ketones, and esters. This property makes it a versatile reagent for organic synthesis.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Acetylhexanenitrile are not well studied. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled or ingested. It is important to handle this compound with care and follow proper safety protocols while working with it in the laboratory.
実験室実験の利点と制限
The advantages of 2-Acetylhexanenitrile for lab experiments include its high purity, ease of synthesis, and versatile nature. It can be used as a reagent in various organic synthesis reactions and is an important precursor for the synthesis of pharmaceuticals and chiral ligands. However, the limitations of this compound include its toxicity and the need for proper safety protocols while working with it in the laboratory.
将来の方向性
There are several future directions for the research on 2-Acetylhexanenitrile. One potential direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential as a reagent for asymmetric catalysis. Additionally, the biochemical and physiological effects of this compound need to be studied more extensively to better understand its toxicology and potential applications in medicine.
Conclusion:
In conclusion, 2-Acetylhexanenitrile is a versatile chemical compound that is widely used in scientific research applications. It is synthesized by the reaction between 2-hexanone and sodium cyanide in the presence of a catalyst and can be used as a reagent in various organic synthesis reactions. While the biochemical and physiological effects of this compound are not well understood, it is known to be toxic and requires proper safety protocols while handling it in the laboratory. The future directions for research on 2-Acetylhexanenitrile include the development of new synthetic methods, exploration of its potential as a reagent for asymmetric catalysis, and further study of its toxicology and potential applications in medicine.
合成法
2-Acetylhexanenitrile is synthesized by the reaction between 2-hexanone and sodium cyanide in the presence of a catalyst such as copper(I) cyanide. The reaction takes place in anhydrous ethanol or methanol and is typically carried out under reflux conditions. The yield of this reaction is generally high, and the purity of the product can be enhanced by recrystallization.
科学的研究の応用
2-Acetylhexanenitrile has a wide range of scientific research applications due to its unique properties. It is used as a reagent in the synthesis of various organic compounds such as 2-acetylhexanoic acid, which is used in the production of plasticizers, lubricants, and surfactants. It is also used in the synthesis of pharmaceuticals such as anti-cancer drugs and anti-inflammatory drugs. Additionally, 2-Acetylhexanenitrile is used as a precursor in the synthesis of chiral ligands for asymmetric catalysis.
特性
IUPAC Name |
2-acetylhexanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-4-5-8(6-9)7(2)10/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKZVUDAJFOTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylhexanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)
![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)
